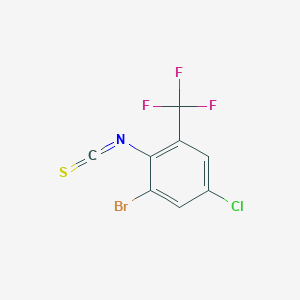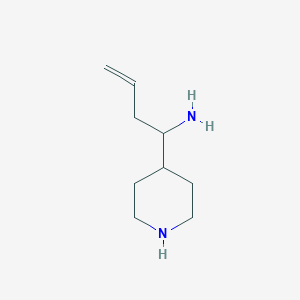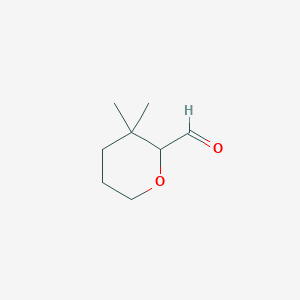
3,3-Dimethyltetrahydro-2H-pyran-2-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tetrahydro-3,3-dimethyl-2H-Pyran-2-carboxaldehyde is an organic compound with the molecular formula C8H12O2. It is a derivative of tetrahydropyran, a six-membered ring containing five carbon atoms and one oxygen atom. This compound is known for its unique structural features and reactivity, making it a valuable intermediate in organic synthesis and various industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
Tetrahydro-3,3-dimethyl-2H-Pyran-2-carboxaldehyde can be synthesized through several methods. One common approach involves the reaction of 3,4-dihydro-2H-pyran with appropriate aldehydes under acidic conditions. The reaction typically proceeds via an intramolecular cyclization mechanism, forming the desired tetrahydropyran ring structure .
Industrial Production Methods
In industrial settings, the synthesis of tetrahydro-3,3-dimethyl-2H-Pyran-2-carboxaldehyde often involves the use of catalytic processes. For example, the hydroalkoxylation of γ- and δ-hydroxy olefins using platinum or lanthanide triflates as catalysts can yield high-purity tetrahydropyran derivatives . These methods are favored for their efficiency and scalability.
化学反应分析
Types of Reactions
Tetrahydro-3,3-dimethyl-2H-Pyran-2-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles such as amines, thiols, and alcohols
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Primary alcohols
Substitution: Corresponding substituted products depending on the nucleophile used
科学研究应用
Tetrahydro-3,3-dimethyl-2H-Pyran-2-carboxaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties and as a building block for drug development.
Industry: The compound is utilized in the production of fragrances, flavors, and other fine chemicals.
作用机制
The mechanism by which tetrahydro-3,3-dimethyl-2H-Pyran-2-carboxaldehyde exerts its effects depends on its specific application. In chemical reactions, the aldehyde group is highly reactive, allowing it to participate in various transformations. In biological systems, the compound may interact with enzymes and other proteins, influencing metabolic pathways and cellular processes .
相似化合物的比较
Similar Compounds
Tetrahydropyran: A six-membered ring containing five carbon atoms and one oxygen atom.
3,4-Dihydro-2H-pyran: A precursor to tetrahydropyran derivatives.
2H-Pyran-2-carboxaldehyde: A related compound with a similar structure but different reactivity.
Uniqueness
Tetrahydro-3,3-dimethyl-2H-Pyran-2-carboxaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its reactivity and stability make it a valuable compound in various synthetic and industrial applications .
属性
分子式 |
C8H14O2 |
|---|---|
分子量 |
142.20 g/mol |
IUPAC 名称 |
3,3-dimethyloxane-2-carbaldehyde |
InChI |
InChI=1S/C8H14O2/c1-8(2)4-3-5-10-7(8)6-9/h6-7H,3-5H2,1-2H3 |
InChI 键 |
ASTGDTCYHJOWCT-UHFFFAOYSA-N |
规范 SMILES |
CC1(CCCOC1C=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


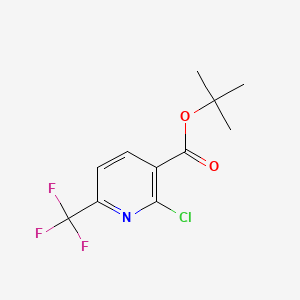
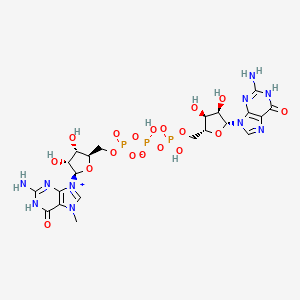
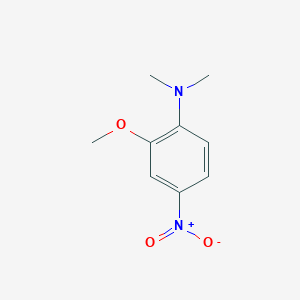
![5-[4-(Methylsulfonyl)phenyl]-2-thiophenecarbaldehyde](/img/structure/B13915612.png)
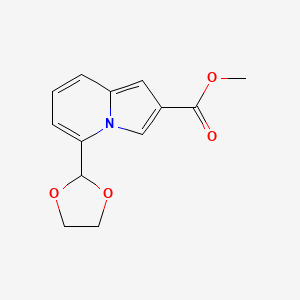
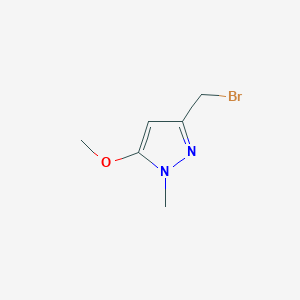
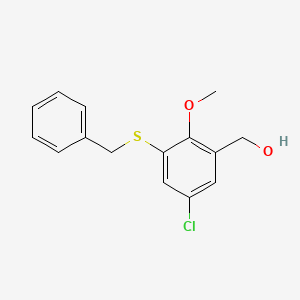
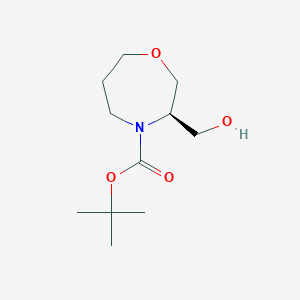
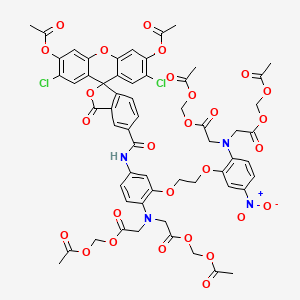
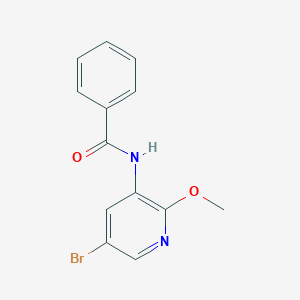

![disodium;[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl] phosphate](/img/structure/B13915664.png)
